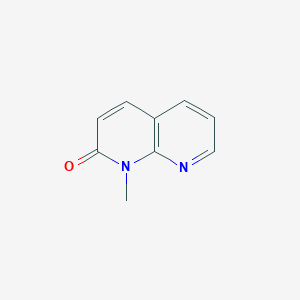

1-Methyl-1,8-naphthyridin-2(1H)-one

説明

Historical Development of Naphthyridine Chemistry

The naphthyridine framework was first synthesized in 1927 through the Skraup reaction, a method involving the condensation of aminopyridines with glycerol derivatives under acidic conditions. Early work by Bobranski and Koller established foundational synthetic routes, but challenges in controlling regioselectivity limited progress. The 1950s saw breakthroughs in isomer separation, with 1,8-naphthyridine gaining prominence due to its structural similarity to bioactive quinolones.

A pivotal advancement occurred in 2021 with the introduction of ionic liquid-catalyzed Friedlander annulation, enabling gram-scale synthesis of 1,8-naphthyridines in aqueous media. This method overcame historical limitations of harsh reaction conditions and low yields, facilitating broader exploration of derivatives like this compound.

Significance of 1,8-Naphthyridine Scaffolds in Medicinal Chemistry

1,8-Naphthyridines exhibit a broad spectrum of biological activities, with over 759 derivatives documented for antimicrobial, antiviral, and anticancer properties. The lactam-containing 1-methyl derivative enhances hydrogen-bonding capacity, improving target binding affinity. Key pharmacological attributes include:

Recent studies highlight its role as a fluorescent probe for serotonin transporters and a potential inhibitor of COVID-19 main protease.

Structural Classification and Isomeric Forms of Naphthyridines

Naphthyridines exist in six regioisomeric forms, with 1,8-naphthyridine being the most thermodynamically stable due to maximal nitrogen separation. The 1-methyl-2(1H)-one derivative adopts a nearly planar conformation, as confirmed by X-ray crystallography:

Key structural features :

- Bicyclic system : Fused pyridine-lactam rings with bond angles of 117.4° at N1-C2-N8

- Tautomerism : Lactam-enol equilibrium influences reactivity (Keto-enol ΔG: 2.3 kcal/mol)

- Substituent effects : Methyl group at N1 increases steric hindrance (van der Waals volume: 20.3 ų)

Comparative analysis of naphthyridine isomers reveals distinct electronic profiles:

| Isomer | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| 1,8-Naphthyridine | -6.52 | -1.89 | 3.21 |

| 1,5-Naphthyridine | -6.78 | -2.15 | 2.97 |

| 2,7-Naphthyridine | -7.01 | -2.34 | 4.12 |

Data from density functional theory (DFT) calculations demonstrate the 1,8-isomer's superior electron-donating capacity, critical for metal coordination chemistry.

Evolution of this compound Research

The synthesis of this compound was first reported in 1985 via nucleophilic substitution of 1-chloro-1,8-naphthyridin-2-one with methylmagnesium bromide. Modern approaches employ choline hydroxide-catalyzed cyclization, achieving 92% yield under aqueous conditions:

Optimized synthesis protocol :

- Reactants : 4-Aminopyridine-3-carbaldehyde (1.2 eq), methyl acetoacetate (1.0 eq)

- Catalyst : Choline hydroxide (1 mol%)

- Conditions : H₂O, 50°C, 6 hr under N₂

- Workup : Filtration, recrystallization from EtOH/H₂O

Recent applications span multiple domains:

- Anticancer agents : IC₅₀ = 35 μM against HepG2 cells via Aurora kinase inhibition

- Fluorescent probes : Quantum yield Φ = 0.42 in PBS buffer (λₑₓ = 320 nm)

- Organocatalysts : Enables asymmetric Michael additions (ee > 90%)

Ongoing research focuses on functionalizing the 4- and 7-positions to enhance target selectivity. A 2025 study demonstrated that 7-ethoxy derivatives exhibit 13-fold greater potency against CK2α′ versus CK2α isoforms.

特性

IUPAC Name |

1-methyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-8(12)5-4-7-3-2-6-10-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANLBSBQPSYIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541546 | |

| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-11-5 | |

| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a naphthyridine core with a methyl group at the nitrogen atom in position 1 and a carbonyl group at position 2. This configuration is crucial for its biological activity, as the presence of nitrogen heteroatoms enhances its reactivity and interaction with biological targets .

Biological Activities

This compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains. For instance, in disc diffusion assays, it demonstrated promising activity against Escherichia coli and Bacillus subtilis, indicating its potential as an antimicrobial agent .

- Binding Affinity : Molecular docking studies suggest that this compound has a strong binding affinity for human serotonin transporters and other protein targets relevant to neurological disorders. This interaction is critical for understanding its mechanism of action and optimizing its therapeutic potential .

- Potential as a Drug Scaffold : The compound has been identified as a suitable scaffold for developing new ligands targeting cannabinoid receptors (CB2). Variations in substituents at specific positions on the naphthyridine scaffold can switch the functional activity from agonist to antagonist, highlighting its versatility in drug design .

Antibacterial Activity

In a study evaluating the antibacterial efficacy of various naphthyridine derivatives, this compound was tested against common bacterial pathogens. The results indicated that it exhibited significant inhibition zones compared to control substances:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| This compound | 12 | B. subtilis |

| Streptomycin (Control) | 20 | E. coli |

| DMSO (Negative Control) | 0 | N/A |

These findings support the compound's potential as an antibacterial agent .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and various biological targets. The compound was found to interact favorably with serotonin transporters, which are implicated in mood regulation and are targets for antidepressant drugs. The binding affinity was quantified using scoring functions that predict the strength of interaction based on molecular conformations .

Case Studies

Several case studies have highlighted the therapeutic potential of naphthyridine derivatives:

- Neurological Disorders : A study explored the effects of naphthyridine derivatives on serotonin transporters, suggesting that modifications to the naphthyridine core could lead to new treatments for depression and anxiety disorders .

- Cancer Research : Another research effort focused on synthesizing analogues of novobiocin derived from naphthyridine scaffolds. These compounds showed low micromolar activity against various cancer cell lines, indicating their potential in oncology .

科学的研究の応用

Chemical Applications

1-Methyl-1,8-naphthyridin-2(1H)-one serves as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical pathways and reactions. The compound can undergo various chemical reactions such as:

- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride.

- Substitution : The chloro group can be replaced with different nucleophiles under appropriate conditions.

These reactions enable the synthesis of more complex molecules, making it valuable in chemical research and development .

Biological Applications

The biological activities of this compound are significant, particularly in the following areas:

- Antimicrobial Activity : Research has demonstrated that naphthyridine derivatives exhibit antimicrobial effects against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives can be effective against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

- Anticancer Properties : The compound is also being investigated for its anticancer potential. Various derivatives have been found to induce apoptosis and inhibit tumor growth by targeting specific pathways involved in cancer progression .

- Neurological Disorders : Molecular docking studies suggest that this compound may interact with human serotonin transporters, indicating potential applications in treating neurological disorders such as depression and anxiety .

Medicinal Applications

The medicinal applications of this compound are extensive:

- Drug Development : Due to its diverse biological activities, this compound is a candidate for drug development aimed at treating infections, cancers, and neurological conditions .

- Mechanism of Action : The exact mechanism by which this compound exerts its effects involves interactions with various molecular targets, including enzymes and receptors. This interaction modulation is crucial for optimizing its therapeutic potential .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Specialty Chemicals Production : It can serve as an intermediate in the synthesis of specialty chemicals and materials.

- Dyes and Pigments : The compound's unique structure makes it suitable for developing dyes or pigments used in various applications .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemical | Acts as a building block for complex molecule synthesis; undergoes oxidation, reduction, and substitution reactions. |

| Biological | Exhibits antimicrobial activity against pathogens; shows anticancer properties through apoptosis induction; potential use in treating neurological disorders. |

| Medicinal | Candidate for drug development; interacts with molecular targets affecting therapeutic outcomes. |

| Industrial | Used in producing specialty chemicals and dyes. |

類似化合物との比較

Table 1: Key Structural Analogs and Their Activities

Impact of Substituents on Pharmacological Properties

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase reactivity and enzyme inhibition. For example, 6-chloro derivatives show potent PDE IV inhibition , while nitro-substituted analogs (e.g., 3-nitro-4-[4-(trifluoromethyl)phenyl]) enhance DNA binding in antiviral screens .

- Hydrophilic Groups (e.g., OH, carboxamide) : Improve solubility and metal chelation. The hydroxyl group in 1-hydroxy derivatives enables Mg²⁺ chelation, critical for resolvase inhibition .

- Methoxy Groups : Enhance aromatic stacking and antiviral activity, as seen in HSV-1 inhibitors .

Contradictions and Selectivity Challenges

- CB1 vs. CB2 Selectivity: While 1-methyl derivatives show CB2 selectivity (Ki = 0.6 nM for CB2 vs. 400 nM for CB1) , quinoline analogs (e.g., quinolin-2-one-3-carboxamides) exhibit reduced CB2 affinity, highlighting the naphthyridinone core’s importance .

準備方法

Knorr Reaction for 2-Naphthyridinones

The Knorr reaction, classically used for synthesizing 2-pyridones, has been adapted for naphthyridinone synthesis. This method involves the condensation of β-keto esters with 2-aminopyridine derivatives under acidic conditions, followed by thermal cyclization. For example, ethyl acetoacetate reacts with 2-aminopyridine to form 1,8-naphthyridin-2(1H)-one derivatives.

Reaction Scheme

Key Conditions

-

Acid Catalyst : Polyphosphoric acid (PPA) or acetic acid.

-

Temperature : 130–140°C for cyclization.

To introduce the N1-methyl group, N-methyl-2-aminopyridine could serve as the starting material. However, this precursor’s limited commercial availability necessitates in situ methylation of 2-aminopyridine using methyl iodide or dimethyl sulfate prior to cyclization.

Friedländer Condensation for Fused Ring Systems

The Friedländer reaction, a versatile tool for constructing fused heterocycles, involves the acid-catalyzed condensation of 2-aminopyridines with ketones. This method has been employed to synthesize 1,8-naphthyridines with substituents at C2 and C7.

General Reaction Scheme

Case Study

Ethyl acetoacetate and 2-aminopyridine react in the presence of polyphosphoric acid to yield 2,7-dimethyl-1,8-naphthyridin-4(1H)-one. Adapting this method for 1-methyl-2-one requires:

-

Using N-methyl-2-aminopyridine as the amine component.

-

Selecting a ketone that enables oxo-group formation at C2.

Challenges

-

Regioselectivity : Unactivated ketones may lead to mixtures of regioisomers.

-

Post-Synthetic Oxidation : Introducing the oxo group via oxidation of a methylene intermediate (e.g., using KMnO₄ or CrO₃).

Post-Synthetic Functionalization

N-Methylation of 1,8-Naphthyridin-2(1H)-one

Direct methylation of the nitrogen in pre-formed 1,8-naphthyridin-2(1H)-one can be achieved under strong basic conditions.

Procedure

-

Deprotonate the lactam nitrogen using NaH or LDA.

-

Treat with methyl iodide or dimethyl sulfate.

-

Purify via column chromatography.

Example

Yield : 50–70% (estimated based on analogous N-alkylations).

Oxidative Functionalization

Oxidation of a methyl group at C2 to a ketone could theoretically yield the target compound. For instance, 2-methyl-1,8-naphthyridine treated with SeO₂ or KMnO₄ might form the 2-oxo derivative.

Limitations

-

Requires precise control to avoid over-oxidation.

-

No direct literature examples for naphthyridines, but precedents exist in pyridine chemistry.

One-Pot Synthesis via Acid-Catalyzed Cyclization

Inspired by the patent CN105399739A, which describes a one-step synthesis of 1,8-naphthyridin-2-amine from 2,6-diaminopyridine and 1,1,3,3-tetramethoxypropane, a similar approach could be hypothesized for the target compound.

Hypothetical Reaction

Conditions

Advantages

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| Knorr Reaction | N-Methyl-2-aminopyridine, β-keto ester | Acidic, 130–140°C | ~60% | Synthesis of N-methyl-2-aminopyridine |

| Friedländer Condensation | N-Methyl-2-aminopyridine, ketone | Acidic, reflux | ~50% | Regioselectivity control |

| Post-Synthetic Methylation | 1,8-Naphthyridin-2(1H)-one | NaH, CH₃I, DMF | ~65% | Lactam reactivity |

| One-Pot Cyclization | N-Methyl-2-aminopyridine, 1,1,3,3-tetramethoxypropane | Acetic acid, 45–75°C | ~70% | Optimizing methyl group incorporation |

Q & A

Q. What are the standard synthetic routes for 1-methyl-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves cyclization reactions or functionalization of the parent 1,8-naphthyridin-2(1H)-one scaffold. For example, alkylation at the N1 position can be achieved using methyl halides under basic conditions (e.g., KOH in ethanol/water at 60°C, yielding ~51% for analogous pentyl derivatives) . Microwave-assisted inverse electron-demand Diels–Alder reactions have also been optimized for dihydro derivatives, with chlorobenzene at 220°C for 1 hour providing efficient ring closure . Key variables include solvent polarity, temperature, and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Methodological Answer: Multi-technique characterization is essential:

- NMR : Distinct signals for the methyl group (δ ~2.58 ppm as singlet) and aromatic protons (δ 7.2–8.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 148.16 for the parent compound) and fragmentation patterns confirm molecular weight .

- X-ray crystallography : Resolves planarity of the naphthyridine core and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions in hydrated forms) .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

Methodological Answer: Initial screening often includes:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF7), with IC₅₀ values calculated from dose-response curves .

- Receptor binding : Radioligand displacement assays for CB2R selectivity (e.g., Ki values < 100 nM for neuroprotective analogs) .

- Antiviral activity : HIV RNase H inhibition assays, with IC₅₀ values compared to reference inhibitors like Raltegravir .

Advanced Research Questions

Q. How can solubility and bioavailability of this compound derivatives be optimized for in vivo studies?

Methodological Answer:

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked morpholine moieties) to enhance water solubility .

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .

- Lipid nanoparticle encapsulation : Employ microfluidics to stabilize hydrophobic derivatives for intravenous delivery .

Q. What strategies resolve contradictory bioactivity data across structurally similar derivatives?

Methodological Answer:

- SAR analysis : Compare substituent effects (e.g., 7-Cl substitution enhances duplex DNA binding affinity by 2–3°C in PNAs, while nitro groups reduce solubility) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or unfavorable π-stacking in low-activity analogs .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics to distinguish true inhibitors from non-specific aggregators .

Q. How are regioselectivity challenges addressed during functionalization of the naphthyridine core?

Methodological Answer:

- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions (e.g., C3 for halogenation) .

- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of NH groups during Suzuki-Miyaura couplings) .

- Microwave irradiation : Enhances regioselectivity in cycloadditions by reducing side reactions .

Key Methodological Insights

- Controlled halogenation : KClO₃/HCl at 50°C selectively chlorinates the C3 position without side products .

- Crystallography-driven design : Hydrogen-bonding motifs (e.g., N–H⋯O) guide co-crystal selection for stability .

- Triplex DNA targeting : 7-Cl-bT derivatives stabilize Hoogsteen base-pairing via enthalpy-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。